Higher Lipophilicity vs. Non-Brominated Analogs
The target compound exhibits a calculated logP of 2.877, which is significantly higher than the non-brominated analog 2,3-dimethylimidazo[1,2-a]pyridin-8-amine (logP = 2.1145) and the parent scaffold imidazo[1,2-a]pyridin-8-amine (logP = 1.14) . The 6-bromo substituent contributes an increase of approximately 0.76 log units over the non-brominated 2,3-dimethyl analog, and over 1.7 log units compared to the unsubstituted core . This quantifiable difference in lipophilicity directly impacts membrane permeability predictions and chromatographic retention behavior.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.877 |
| Comparator Or Baseline | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine (CAS 119858-51-4): 2.1145; Imidazo[1,2-a]pyridin-8-amine (CAS 73221-18-8): 1.14 |
| Quantified Difference | Δ logP = +0.76 (vs. 119858-51-4); Δ logP = +1.74 (vs. 73221-18-8) |
| Conditions | Predicted values based on standardized cheminformatic calculation methods (XLogP3/ACD/Labs). |
Why This Matters
A higher logP value alters compound behavior in biological assays and downstream purification, making this specific analog more suitable for lead series requiring increased passive membrane permeability.
